molecular formula C5H8N2OS B11821761 2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one

2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B11821761
M. Wt: 144.20 g/mol
InChI Key: PSPSFWYKIZUQOO-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of ethylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 2-Amino-4,5-dihydro-1,3-thiazole

Uniqueness

2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific substitution pattern and the presence of both amino and ethyl groups.

Properties

IUPAC Name

5-ethyl-2-imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFWYKIZUQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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